![molecular formula C14H9BrN6 B1526917 6-((6-溴-1H-[1,2,3]三唑并[4,5-b]吡嗪-1-基)甲基)喹啉 CAS No. 956907-14-5](/img/structure/B1526917.png)
6-((6-溴-1H-[1,2,3]三唑并[4,5-b]吡嗪-1-基)甲基)喹啉
概述
描述
6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline is a heterocyclic compound that combines the structural features of quinoline and triazolopyrazine.
科学研究应用
6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline has several scientific research applications:
准备方法
The synthesis of 6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline typically involves multi-step procedures. One common method includes the Suzuki coupling reaction followed by deprotection . The quinoline affixed pyrazole analogue with hydroxyl functionality can be obtained by treating the compound with pyrazole boronic ester followed by deprotection under hydrochloric acid medium . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反应分析
6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of 6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline scaffold but differ in their substituents and biological activities.
Triazolopyrazine derivatives: These compounds have a similar triazolopyrazine core but may have different substituents and properties.
The uniqueness of 6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline lies in its specific combination of structural features, which may confer distinct biological and chemical properties .
生物活性
The compound 6-((6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline is a novel heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and pharmacokinetic profiles.
Chemical Structure and Properties
The compound belongs to a class of triazolo-pyrazine derivatives that exhibit diverse biological activities. Its structure comprises a quinoline moiety linked to a triazolo-pyrazine unit, which is critical for its biological efficacy. The presence of the bromine atom at the 6-position of the triazole enhances its interaction with biological targets.
Anticancer Activity
Research has demonstrated that derivatives of quinoline and triazolo-pyrazines possess significant anticancer properties. For instance, studies on related compounds have shown potent inhibition of cancer cell lines such as non-small cell lung cancer (NSCLC) and gastric cancer. Specifically, compounds with similar structures have been reported to inhibit the c-Met signaling pathway, which is often overexpressed in various cancers and associated with poor prognosis and drug resistance .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
6-Bromo-1H-triazolo[4,5-b]pyrazin | NSCLC (H1993) | 0.95 | c-Met Inhibition |
6-Bromo-1H-triazolo[4,5-b]pyrazin | Gastric Cancer (SNU-5) | 0.30 | c-Met Inhibition |
7-Fluoro-6-(1-(N-methyl-pyrazol-4-yl)ethyl)quinoline | Various | 0.067 | Aurora-A Kinase Inhibition |
The anticancer activity is primarily attributed to the inhibition of key signaling pathways involved in tumor growth and metastasis. For example:
- c-Met/HGF Pathway : The compound acts as a selective inhibitor of the c-Met receptor tyrosine kinase, disrupting downstream signaling that promotes cancer cell proliferation and survival .
- Aurora Kinase Inhibition : Some derivatives have shown inhibitory effects on Aurora kinases, which are critical for mitosis; this results in cell cycle arrest and apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
SAR studies have revealed that modifications to the quinoline and triazole moieties can significantly influence biological activity. The introduction of specific substituents at various positions enhances potency:
- N-methyl-pyrazol-4-yl Group : Enhances inhibitory potency against c-Met .
- Bromine Substitution : The presence of bromine at the 6-position improves binding affinity due to halogen bonding interactions with target proteins .
Pharmacokinetics
Pharmacokinetic studies indicate favorable properties for potential therapeutic use:
- Stability : Compounds exhibit stability in liver microsomes across different species (human, rat, monkey), suggesting low metabolism rates which are beneficial for prolonged action in vivo .
- Bioavailability : Preliminary data suggest good absorption characteristics, making these compounds promising candidates for further development.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- NSCLC Treatment : A study demonstrated that a related quinoline derivative significantly inhibited tumor growth in xenograft models of NSCLC expressing high levels of c-Met .
- Gastric Cancer Models : Another study showed effective tumor reduction in gastric cancer models treated with triazolo-pyrazine derivatives .
属性
IUPAC Name |
6-[(5-bromotriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN6/c15-12-7-17-13-14(18-12)21(20-19-13)8-9-3-4-11-10(6-9)2-1-5-16-11/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETMPFPCEQBDIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。